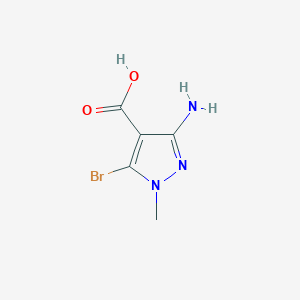

3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

Description

3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a bromo substituent at position 5, an amino group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 4. Pyrazole derivatives are widely studied for their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name |

3-amino-5-bromo-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-9-3(6)2(5(10)11)4(7)8-9/h1H3,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRDSIXXUXQBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)N)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid using bromine or a brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput . The choice of solvents and reagents is also critical to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino and carboxylic acid groups can undergo oxidation and reduction reactions under appropriate conditions.

Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the amino and carboxylic acid groups .

Scientific Research Applications

3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Similarity Scores

The following table highlights key structural differences and similarity indices (where available) between the target compound and analogs:

Key Observations :

Physicochemical Properties

Key Observations :

- Chloro substituents (e.g., in ) increase lipophilicity, affecting membrane permeability.

Biological Activity

3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the compound’s potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid is , with a molecular weight of approximately 232.08 g/mol. The presence of both an amino group and a carboxylic acid functional group enhances its reactivity and biological interactions, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can act as an enzyme inhibitor , binding to the active sites of various enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity, influencing key cellular signaling pathways that are critical in disease processes such as cancer and inflammation .

Anticancer Activity

Research indicates that 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid exhibits notable anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound has demonstrated the ability to induce apoptosis in these cells by enhancing caspase activity, which is crucial for programmed cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. For instance, IC50 values for COX inhibition have been reported, indicating that it may serve as a viable alternative to traditional anti-inflammatory drugs .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid exhibits antimicrobial activity against various pathogens. Its structural features allow it to interact effectively with microbial enzymes or receptors, potentially leading to the development of new antimicrobial agents .

Synthesis

The synthesis of 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid typically involves several steps:

- Starting Material : The synthesis begins with readily available pyrazole derivatives.

- Bromination : Bromination is performed at the appropriate position on the pyrazole ring.

- Amination : An amino group is introduced through nucleophilic substitution reactions.

- Carboxylation : The carboxylic acid group is added to complete the structure.

These synthetic routes have been optimized for yield and efficiency, making the compound accessible for further research and development .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid:

Q & A

Q. What are the established synthetic routes for 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by bromination and hydrolysis. For example, cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine yields pyrazole intermediates, which are brominated at the 5-position using bromine sources (e.g., NBS or Br₂). Hydrolysis of the ester group to the carboxylic acid is achieved under basic conditions (e.g., NaOH/EtOH) . Optimization involves adjusting catalysts (e.g., phosphorus oxychloride for cyclization) and temperature control (e.g., 120°C for oxadiazole formation) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., methyl group at δ ~3.2 ppm, aromatic protons at δ ~7.5 ppm) . ¹³C NMR distinguishes carbonyl carbons (~165 ppm) .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and substituents) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C₆H₇BrN₃O₂ expected at ~232.98 m/z) .

Q. How can purity and stability be ensured during storage and handling?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Stability : Store at -20°C in inert atmospheres to prevent bromine displacement or oxidation. Stability studies via HPLC monitoring (e.g., 90% purity retention over 6 months under argon) .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyrazole derivatives?

Discrepancies in SAR often arise from substituent electronic effects. For example, bulky bromine at the 5-position may sterically hinder target binding, reducing activity despite its electron-withdrawing nature. To address this, comparative studies using isosteric replacements (e.g., chlorine) and computational docking (e.g., AutoDock Vina) are recommended . Evidence from antitubulin assays shows that 5-bromo derivatives exhibit lower IC₅₀ values than chloro analogs in some cancer cell lines .

Q. How can computational methods (e.g., DFT, molecular dynamics) guide the design of analogs with enhanced bioactivity?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge distribution for target interactions. For example, the carboxylic acid group’s electron-withdrawing effect enhances hydrogen bonding with enzyme active sites .

- Molecular Dynamics : Simulate binding stability in physiological conditions (e.g., 100 ns simulations in water) to assess interactions with proteins like σ₁ receptors .

Q. What experimental approaches validate the role of the bromine substituent in pharmacological activity?

- Biological Assays : Compare brominated analogs with non-halogenated or chloro-substituted derivatives in antimicrobial (e.g., MIC against S. aureus) or antitubulin assays (e.g., sea urchin embryo model) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity differences (e.g., ΔG values) between brominated and dehalogenated compounds .

Q. How are mechanistic studies designed to elucidate metabolic pathways or degradation products?

- LC-MS/MS : Track metabolites in hepatic microsome incubations (e.g., human liver microsomes + NADPH). For example, bromine may undergo oxidative debromination, forming hydroxylated intermediates .

- Stability in Simulated Fluids : Assess degradation in gastric fluid (pH 1.2) or plasma (pH 7.4) to identify labile groups .

Methodological Considerations

Q. What protocols mitigate challenges in introducing bromine at the 5-position during synthesis?

- Electrophilic Bromination : Use Br₂ in acetic acid at 0°C to minimize side reactions .

- Directing Groups : Install a methyl group at the 1-position to orient bromination regioselectively .

Q. How are hybrid analogs (e.g., pyrazole-oxadiazole) synthesized and evaluated for multitarget activity?

Q. What statistical methods analyze conflicting data in high-throughput screening (HTS) campaigns?

- Multivariate Analysis : Principal component analysis (PCA) distinguishes bioactivity trends across substituents .

- Dose-Response Curves : Use four-parameter logistic models to calculate IC₅₀ values with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.